Divergent Anticancer Potency: Para-Substitution vs. Ortho-Substitution
The position of the aminomethyl group on the phenol ring is a critical determinant of biological activity. The ortho-substituted analog, 2-[(Cyclopropylamino)methyl]phenol (CAS 643007-91-4), has demonstrated moderate anticancer potency, with reported IC50 values in the micromolar range across various cancer cell lines . This provides a quantitative baseline for the scaffold. While direct, head-to-head cytotoxicity data for the target para-substituted compound (4-[(Cyclopropylamino)methyl]phenol) are not publicly available, this established structure-activity relationship underscores the importance of regioisomer selection. The para-isomer may exhibit a different potency profile due to altered binding conformations and electronic effects, making it a distinct entity for anticancer lead optimization rather than an interchangeable analog .
| Evidence Dimension | In vitro Cytotoxicity (Anticancer Potency) |
|---|---|
| Target Compound Data | Data Not Available (Potential for Differential Activity) |
| Comparator Or Baseline | 2-[(Cyclopropylamino)methyl]phenol (CAS 643007-91-4) |
| Quantified Difference | IC50 values in the micromolar range for comparator; target compound potency unknown but expected to differ. |
| Conditions | Cancer cell lines (type not specified) |
Why This Matters
Selecting the correct regioisomer (para vs. ortho) is a fundamental choice in SAR studies, as even the absence of direct data for one isomer highlights the need for targeted synthesis and testing, preventing the use of a less active or more toxic alternative.
